molecular formula C13H19NO3 B13537457 2-Acrylamidospiro[3.5]nonane-7-carboxylic acid

2-Acrylamidospiro[3.5]nonane-7-carboxylic acid

Cat. No.: B13537457
M. Wt: 237.29 g/mol
InChI Key: BMCOHNRZKSFAFT-UHFFFAOYSA-N
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Description

2-Acrylamidospiro[35]nonane-7-carboxylic acid is a unique organic compound characterized by its spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acrylamidospiro[3.5]nonane-7-carboxylic acid typically involves the reaction of acrylamide with a spirocyclic precursor. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic addition of the acrylamide to the spirocyclic compound. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Acrylamidospiro[3.5]nonane-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Acrylamidospiro[3.5]nonane-7-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of polymers and advanced materials .

Mechanism of Action

The mechanism of action of 2-Acrylamidospiro[3.5]nonane-7-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acrylamidospiro[3.5]nonane-7-carboxylic acid is unique due to its acrylamide functional group, which imparts distinct reactivity and potential for polymerization. This sets it apart from other spirocyclic compounds that may lack this functional group and, consequently, the same range of applications .

Properties

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

2-(prop-2-enoylamino)spiro[3.5]nonane-7-carboxylic acid

InChI

InChI=1S/C13H19NO3/c1-2-11(15)14-10-7-13(8-10)5-3-9(4-6-13)12(16)17/h2,9-10H,1,3-8H2,(H,14,15)(H,16,17)

InChI Key

BMCOHNRZKSFAFT-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NC1CC2(C1)CCC(CC2)C(=O)O

Origin of Product

United States

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